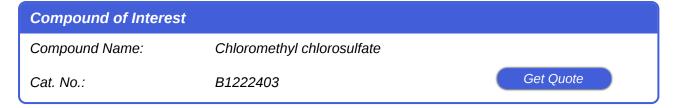


Spectroscopic Profile of Chloromethyl Chlorosulfate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **chloromethyl chlorosulfate** (CMCS), a reactive chemical intermediate of significant interest in organic synthesis and drug development. Due to the limited availability of published experimental spectra, this document presents a combination of reported analytical methods and predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for **chloromethyl chlorosulfate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for **chloromethyl chlorosulfate** is not readily available in the public domain. However, based on the chemical structure (CICH₂OSO₂CI), the expected ¹H and ¹³C NMR chemical shifts can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Data for **Chloromethyl Chlorosulfate**



Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
¹ H	5.8 - 6.2	Singlet	The methylene protons are deshielded by the adjacent electronegative chlorine atom and the chlorosulfate group.
13C	75 - 85	Singlet	The carbon atom is significantly deshielded due to the direct attachment of two highly electronegative groups (Cl and OSO ₂ Cl).

Note: Predictions are based on standard chemical shift ranges for similar functional groups. The actual experimental values may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

While some commercial suppliers confirm that the infrared spectrum of their **chloromethyl chlorosulfate** conforms to a standard, the actual spectrum is not provided.[1] The characteristic IR absorption bands can be predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Data for Chloromethyl Chlorosulfate



Functional Group	Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
S=O (Sulfonyl)	Asymmetric Stretch	1420 - 1380	Strong
S=O (Sulfonyl)	Symmetric Stretch	1200 - 1170	Strong
C-O	Stretch	1050 - 1000	Strong
S-O	Stretch	900 - 800	Strong
C-CI	Stretch	800 - 600	Strong
С-Н	Stretch	3020 - 2950	Medium
CH ₂	Bend (Scissoring)	1480 - 1440	Medium

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **chloromethyl chlorosulfate** are not explicitly published. However, standard procedures for NMR and IR spectroscopy of liquid samples can be applied. The synthesis of **chloromethyl chlorosulfate** has been described in the literature.[2][3][4]

Synthesis of Chloromethyl Chlorosulfate

Chloromethyl chlorosulfate is typically synthesized by the reaction of dichloromethane with sulfur trioxide.[2] The reaction can be catalyzed by trimethyl borate to increase the reaction rate.[2]

Reaction: CH₂Cl₂ + SO₃ → ClCH₂OSO₂Cl

A general procedure involves the slow addition of sulfur trioxide to dichloromethane at a controlled temperature.[4] The reaction progress can be monitored using ¹H NMR spectroscopy.[2][5] The product is then isolated and purified by distillation.

NMR Spectroscopy Protocol (General)



- Sample Preparation: Prepare a solution of **chloromethyl chlorosulfate** (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (General)

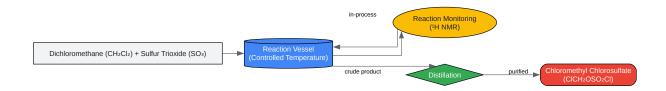
- Sample Preparation: As chloromethyl chlorosulfate is a liquid, the spectrum can be
 obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample between the plates and acquire the sample spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.



• Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

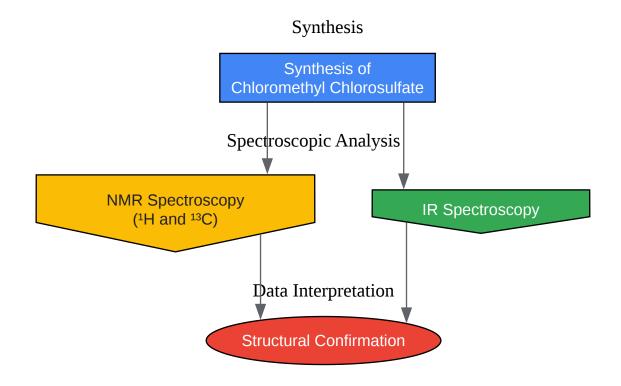
Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **chloromethyl chlorosulfate**.



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Synthesis workflow for chloromethyl chlorosulfate.





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Analytical workflow for the characterization of **chloromethyl chlorosulfate**.

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